molecular formula C12H20O2 B14069967 4,4-Dimethyloctahydrocyclohepta[c]pyran-3(1H)-one CAS No. 100314-69-0

4,4-Dimethyloctahydrocyclohepta[c]pyran-3(1H)-one

Cat. No.: B14069967
CAS No.: 100314-69-0
M. Wt: 196.29 g/mol
InChI Key: NGRAHKMUJFFDFS-UHFFFAOYSA-N
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Description

Cyclohepta[c]pyran-3(1H)-one, octahydro-4,4-dimethyl- is a heterocyclic compound that features a seven-membered ring fused with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohepta[c]pyran-3(1H)-one, octahydro-4,4-dimethyl- typically involves cycloaddition reactions. One common method is the [4+2] cycloaddition of dienes with suitable dienophiles under controlled conditions. The reaction conditions often include the use of catalysts such as molecular iodine or ruthenium carbene complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohepta[c]pyran-3(1H)-one, octahydro-4,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Cyclohepta[c]pyran-3(1H)-one, octahydro-4,4-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohepta[c]pyran-3(1H)-one, octahydro-4,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with specific targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohepta[b]pyran, 2,3,4,5,6,7,8,9-octahydro-
  • 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-

Uniqueness

Cyclohepta[c]pyran-3(1H)-one, octahydro-4,4-dimethyl- is unique due to its fused ring structure and the presence of multiple functional groups that allow for diverse chemical modifications

Properties

CAS No.

100314-69-0

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

4,4-dimethyl-1,4a,5,6,7,8,9,9a-octahydrocyclohepta[c]pyran-3-one

InChI

InChI=1S/C12H20O2/c1-12(2)10-7-5-3-4-6-9(10)8-14-11(12)13/h9-10H,3-8H2,1-2H3

InChI Key

NGRAHKMUJFFDFS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCCCCC2COC1=O)C

Origin of Product

United States

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